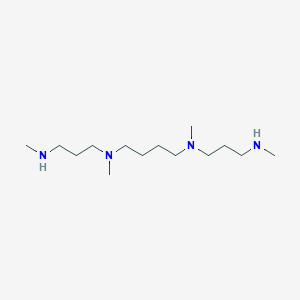

N,N'-Dimethyl-N,N'-bis-(3-methylamino-propyl)-butane-1,4-diamine

Description

Properties

IUPAC Name |

N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]butane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34N4/c1-15-9-7-13-17(3)11-5-6-12-18(4)14-8-10-16-2/h15-16H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDZQJKVCDJIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)CCCCN(C)CCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation and Methylation

A plausible route involves:

-

Synthesis of butane-1,4-diamine :

-

Dimethylation of Primary Amines :

-

Reagents : Methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH, K2CO3).

-

Mechanism : Nucleophilic substitution at both amine groups.

-

-

Introduction of 3-Methylamino-propyl Groups :

-

Reagents : 3-Methylaminopropyl halides (e.g., bromide or chloride).

-

Conditions : Alkylation in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., K2CO3).

-

Selectivity : Controlled stoichiometry to ensure bis-substitution.

-

Key Challenges

-

Regioselectivity : Ensuring both primary amines are fully methylated and propylated.

-

Byproduct Formation : Potential side reactions (e.g., mono-alkylation or cross-linking).

Hydrogenation of Nitrile Intermediates

Inspired by propanediamine synthesis, a continuous hydrogenation approach may be adapted:

Michael Addition and Hydrogenation

-

Synthesis of Nitrile Intermediate :

-

Catalytic Hydrogenation :

-

Functionalization :

-

Post-hydrogenation alkylation with 3-methylaminopropyl halides.

-

Advantages

-

Efficiency : Continuous processes minimize byproducts and improve resource utilization.

-

Scalability : Suitable for industrial production.

Biochemical Synthesis

Microbial production offers a sustainable alternative to chemical methods:

Purification

Comparative Analysis of Methods

Critical Data and Research Findings

Catalytic Hydrogenation Parameters

| Parameter | Value Range |

|---|---|

| Pressure | 3–10 MPa |

| Temperature | 90°C |

| Catalyst | Ni-based alloy |

| Promoter | NaOH (0.1–10%) |

| Yield | >98% |

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or tertiary amines

Substitution: Substituted amines or diamines

Scientific Research Applications

N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with key analogues:

| Compound Name | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| Target Compound | N,N'-dimethyl; N,N'-bis(3-methylaminopropyl) | C₁₆H₃₈N₆ | Methyl groups on central amines; methylaminopropyl side chains |

| Spermine (SPM) | N,N'-bis(3-aminopropyl) | C₁₀H₂₆N₄ | Natural polyamine; four primary amines |

| N,N′-Bis-(3-ethylaminopropyl)butane-1,4-diamine (DESPM) | N,N′-bis(3-ethylaminopropyl) | C₁₈H₄₂N₄ | Ethyl groups on side chains; higher hydrophobicity vs. target compound |

| N,N′-Bis-(3-benzylaminopropyl)butane-1,4-diamine (DBSPM) | N,N′-bis(3-benzylaminopropyl) | C₂₈H₄₀N₄ | Bulky benzyl groups; reduced metabolic degradation |

| Spermidine (SPD) | N-(3-aminopropyl)butane-1,4-diamine | C₇H₁₉N₃ | Shorter chain; three amines |

Enzyme Substrate Activity

- Target Compound vs. DESPM/DBSPM: The methylaminopropyl side chains in the target compound likely confer intermediate hydrophobicity compared to DESPM (ethyl) and DBSPM (benzyl). This impacts interactions with enzymes like polyamine oxidase (APAO) and spermine oxidase (SMO). For instance, DBSPM’s benzyl groups hinder oxidation by APAO/SMO, prolonging its half-life . The target compound’s methyl groups may balance substrate recognition and metabolic stability .

- Natural Polyamines (SPM/SPD) : Unsubstituted amines in SPM/SPD make them preferred substrates for APAO/SMO, leading to rapid catabolism into spermidine and putrescine .

Cellular Uptake and Bioactivity

Metabolic Pathways

- Target Compound: Predicted to undergo slower N-acetylation by spermidine/spermine N¹-acetyltransferase (SSAT) due to steric hindrance from methyl groups, similar to DENSPM (diethylnorspermine) .

- DBSPM : Benzyl side chains resist enzymatic degradation, leading to prolonged intracellular persistence .

- SPM/SPD : Rapidly catabolized into acetylated metabolites (e.g., N¹-acetylspermidine) and excreted .

Therapeutic Potential

- Anticancer Activity : Analogues like DBSPM and DENSPM disrupt polyamine homeostasis in cancer cells, inducing apoptosis . The target compound’s methyl groups may optimize this effect by balancing uptake and metabolic resistance.

- Neuroprotection : SPM analogues with modified side chains show promise in reducing oxidative stress, though the target compound’s efficacy remains unexplored .

Biological Activity

N,N'-Dimethyl-N,N'-bis-(3-methylamino-propyl)-butane-1,4-diamine, commonly referred to as DMAP, is a compound with significant biological activity and applications in various scientific fields. This article explores its synthesis, biological mechanisms, and potential therapeutic uses, supported by data tables and research findings.

The synthesis of DMAP typically involves the reaction of N,N-dimethyl-1,3-propanediamine with 3-methylaminopropylamine under controlled conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

Chemical Structure:

- Molecular Formula: C12H30N4

- Molecular Weight: 246.40 g/mol

DMAP acts primarily as a ligand that interacts with various biological targets, including enzymes and receptors. Its mechanism involves binding to active sites on these proteins, which can modulate their activity and influence biochemical pathways within cells. This property makes DMAP a valuable tool in both research and therapeutic contexts.

Enzyme Mechanisms and Protein Interactions

DMAP has been employed in studies focusing on enzyme mechanisms and protein interactions. Its ability to act as a modulator allows researchers to investigate the dynamics of enzyme activity under different conditions. For example, DMAP has been used to explore the catalytic mechanisms of specific enzymes by providing insights into substrate binding and turnover rates.

Drug Development

In medicinal chemistry, DMAP is being investigated for its potential role in drug development. Its structural properties allow it to serve as a pharmaceutical intermediate in the synthesis of novel therapeutic agents. Research indicates that compounds derived from DMAP exhibit promising bioactivity against various pathogens, including bacteria and parasites.

Case Studies

Several studies have highlighted the biological efficacy of DMAP and its derivatives:

- Antimicrobial Activity:

- A study evaluated the antimicrobial properties of DMAP derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

- Antiparasitic Potential:

Table 1: Summary of Biological Activities of DMAP Derivatives

Q & A

Q. What are the established synthetic routes for N,N'-Dimethyl-N,N'-bis-(3-methylamino-propyl)-butane-1,4-diamine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves alkylation or reductive amination of precursor polyamines. For example, alkylation of 1,4-diaminobutane with 3-methylaminopropyl halides under basic conditions can yield the target compound. Purification via column chromatography (silica gel, methanol/chloroform gradient) is critical. Purity validation employs ¹H/¹³C NMR to confirm substituent positions and absence of unreacted precursors (e.g., δ 2.2–2.8 ppm for methylamino-propyl protons) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS/MS using electrospray ionization (ESI+) ensures >95% purity .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR resolves methylamino protons (δ 2.2–2.8 ppm) and backbone methylene groups (δ 1.4–1.8 ppm). ¹³C NMR identifies tertiary amines (δ 45–55 ppm) and methyl carbons (δ 30–35 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ ions (expected m/z ~359 for C₁₆H₃₈N₆). Tandem MS/MS fragments confirm branching patterns (e.g., cleavage at methylamino groups) .

Q. What are the primary biological functions of this polyamine analogue in cellular systems?

Methodological Answer: As a spermine analogue, it modulates polyamine homeostasis, impacting DNA stabilization, apoptosis, and ion channel regulation (e.g., inwardly rectifying K⁺ channels) . In vitro studies in cancer cells (e.g., DU145 prostate cancer) assess its uptake via competitive assays with radiolabeled spermidine, revealing dose-dependent accumulation and competition with natural polyamines .

Advanced Research Questions

Q. What experimental strategies are used to study the interaction of this compound with polyamine oxidases like APAO and SMO?

Methodological Answer:

- Enzyme Activity Assays : Recombinant APAO/SMO is incubated with the compound (0.1–100 µM) in PBS (pH 7.4) at 37°C. H₂O₂ production (via horseradish peroxidase/Amplex Red) quantifies oxidation rates. Controls include natural substrates (spermine/spermidine) and inhibitors (MDL 72527) .

- Isotopic Labeling : Deuterated analogues (e.g., methylamino-²H₂ groups) track metabolic fate using LC-MS/MS. Fragmentation patterns distinguish parent compounds from oxidized metabolites (e.g., acetylation or backbone cleavage) .

Q. How can time-resolved NMR or crystallography elucidate the compound's structural dynamics?

Methodological Answer:

- Time-Resolved NMR : Photopolymerization studies (e.g., anthracene derivatives) use nonuniform sampling (NUS) to monitor conformational changes in µs-ms timescales. Diffusion-ordered spectroscopy (DOSY) assesses aggregation states .

- Crystallography : Co-crystallization with enzymes (e.g., polyamine oxidase FMS1) in 20% PEG 3350 at pH 6.5 yields 1.8–2.2 Å structures. Flavin adenine dinucleotide (FAD) interactions and substrate binding pockets are mapped via PDB deposition .

Q. What considerations are critical when designing in vitro assays to assess the compound's effect on cancer cell proliferation?

Methodological Answer:

- Dose Optimization : IC₅₀ determination via MTT assays (0.1–100 µM, 48–72 hr exposure). Compare with normal cells (e.g., HEK293) to assess selectivity .

- Metabolic Profiling : Quantify intracellular polyamines (putrescine, spermidine) via dansyl chloride derivatization and HPLC. Depletion indicates competition for transport systems .

- Apoptosis Markers : Western blotting for caspase-3/7 activation and PARP cleavage confirms mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.